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molecular formula C13H9Cl2N3 B184664 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-83-9

5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No. B184664
M. Wt: 278.13 g/mol
InChI Key: NFNHWZVKVVHLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227601B2

Procedure details

To a suspension of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (177 mg, 0.64 mmol) in 1,2-dichlorobenzene (20 mL) was added AlCl3 (852 mg, 6.4 mmol). The reaction mixture was heated at 160° C. for 1.5 h, during which the reaction mixture became dark and homogeneous. Upon completion of the reaction, the reaction mixture was cooled, added CHCl3 and washed with NH4Cl. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Added Hexanes and filtered off the product as purple solids (100 mg, 80%) and used for the next step without further purification.
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
852 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[C:16]2[C:15]([Cl:17])=[N:14][C:13]([Cl:18])=[N:12][C:11]=2[CH:10]=[CH:9]1)C1C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-].C(Cl)(Cl)Cl>ClC1C=CC=CC=1Cl>[Cl:18][C:13]1[N:14]=[C:15]([Cl:17])[C:16]2[NH:8][CH:9]=[CH:10][C:11]=2[N:12]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
177 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=CC=2N=C(N=C(C21)Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
852 mg
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
WASH
Type
WASH
Details
washed with NH4Cl
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
Added Hexanes and filtered off the product as purple solids (100 mg, 80%)
CUSTOM
Type
CUSTOM
Details
used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC=1N=C(C2=C(N1)C=CN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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